molecular formula C15H14N4O2S B2582674 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034363-16-9

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2582674
CAS RN: 2034363-16-9
M. Wt: 314.36
InChI Key: RJWSVELCVXNITJ-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that targets specific proteins and enzymes, making it useful in the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

  • Abdelrazek et al. (2010) reported the synthesis of novel pyridine and naphthyridine derivatives through reactions involving compounds with furan and thiophen moieties. These derivatives were investigated for various chemical transformations, indicating the compound's potential utility in synthesizing heterocyclic compounds with diverse biological activities (Abdelrazek et al., 2010).

Potential Biological Activities

  • Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases, which were then evaluated for antimicrobial activity. This study suggests the potential of incorporating pyrazole and thiophene moieties into compounds for developing antimicrobial agents (Hamed et al., 2020).

Chemical Properties and Applications

  • Lloyd and Steed (2011) explored the formation of hydrogels using a urea derivative, demonstrating the influence of the compound's structure on the gel's physical properties. This highlights the compound's potential applications in materials science, specifically in designing materials with tunable properties (Lloyd & Steed, 2011).

Computational Studies

  • Alabi et al. (2020) conducted computational studies on urea and thiourea derivatives, assessing their antibacterial and antifungal activities. Such studies indicate the utility of computational approaches in predicting the bioactivity of compounds containing urea functionalities (Alabi et al., 2020).

properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-15(18-9-11-3-2-8-22-11)19-10-12-14(17-6-5-16-12)13-4-1-7-21-13/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSVELCVXNITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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